3-Methylquinolin-5-ol
Overview
Description
3-Methylquinolin-5-ol is a chemical compound with the molecular formula C10H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities .
Mechanism of Action
Target of Action
3-Methylquinolin-5-ol, like other quinoline derivatives, has been found to exhibit activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway , which plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can alter the function of these proteins, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The PI3K/AKT/mTOR pathway, which is the primary target of this compound, is a critical signaling pathway in cells. It regulates a variety of cellular processes, including cell growth, proliferation, and survival . By interacting with this pathway, this compound can potentially affect these processes and exert its biological effects.
Pharmacokinetics
It is predicted that all compounds in the series of 2-chloro n-substituted amino quinolines, which includes this compound, satisfy the adme profile . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound can potentially inhibit cell growth and proliferation, inducing apoptosis in cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as clay or ionic liquids may be used to enhance the reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, catalysts, and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
2-Methylquinoline: Another derivative with similar biological activities but different pharmacokinetic properties.
4-Methylquinoline: Known for its use in the synthesis of dyes and pigments.
Uniqueness
3-Methylquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position enhances its solubility and reactivity compared to other methylquinoline derivatives .
Properties
IUPAC Name |
3-methylquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKZLNVBOAPPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420786-82-9 | |
Record name | 3-methylquinolin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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